Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-)

Critical Micelle Concentration Counterion Effect Amino Acid Surfactant

Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) (CAS 57522-58-4) is a trivalent aluminum salt of N‑lauroyl‑L‑glutamic acid (C12 acyl chain), belonging to the N‑acyl glutamate class of anionic amino‑acid‑based surfactants. Its structure contains three lauroyl glutamate ligands coordinated to one Al³⁺ center, giving it a high molecular weight (~970 Da) and polyvalent character distinct from monovalent sodium or potassium glutamate salts.

Molecular Formula C48H84AlN3O15
Molecular Weight 970.2 g/mol
CAS No. 57522-58-4
Cat. No. B12675038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-)
CAS57522-58-4
Molecular FormulaC48H84AlN3O15
Molecular Weight970.2 g/mol
Structural Identifiers
SMILES[H+].[H+].[H+].CCCCCCCCCCCC(=O)NC1CC(=O)O[Al-3]23(OC(=O)CC(C(=O)O2)NC(=O)CCCCCCCCCCC)(OC(=O)CC(C(=O)O3)NC(=O)CCCCCCCCCCC)OC1=O
InChIInChI=1S/3C16H29NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h3*13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;;;+3/p-3/t3*13-;/m000./s1
InChIKeyHICJVSICTXPOAD-QYJALFKOSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trihydrogen tris(N-(1-oxododecyl)-L-glutamato)aluminate(3-) – Aluminum Lauroyl Glutamate for Cosmetic & Industrial Selection


Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) (CAS 57522-58-4) is a trivalent aluminum salt of N‑lauroyl‑L‑glutamic acid (C12 acyl chain), belonging to the N‑acyl glutamate class of anionic amino‑acid‑based surfactants . Its structure contains three lauroyl glutamate ligands coordinated to one Al³⁺ center, giving it a high molecular weight (~970 Da) and polyvalent character distinct from monovalent sodium or potassium glutamate salts . The compound is registered under EINECS 260‑784‑7 and is catalogued by specialty chemical suppliers for cosmetic, personal‑care, and industrial formulation research [1]. Unlike conventional mono‑alkyl glutamates, the 3:1 ligand‑to‑metal stoichiometry imparts multi‑anchor adsorption, altered solubility, and different pH‑dependent assembly behavior that directly impacts selection for emulsification, viscosity building, and substantivity in rinse‑off products.

Why Sodium or Potassium Glutamates Cannot Directly Substitute Aluminum Lauroyl Glutamate in Formulation


N‑acyl glutamate surfactants are often treated as a uniform “mild” ingredient class; however, the counterion identity fundamentally controls phase behavior, surface activity, and deposition. Monovalent salts (Na⁺, K⁺, TEA⁺) exhibit high water solubility and rapid micellar diffusion, making them effective primary detergents but poor at building yield stress or depositing on anionic substrates [1]. In contrast, the Al³⁺ counterion in trihydrogen tris(N‑(1‑oxododecyl)‑L‑glutamato)aluminate bridges multiple surfactant headgroups into oligomeric assemblies, reducing the critical micelle concentration, enhancing surface viscosity, and promoting persistent adsorption onto negatively charged surfaces such as skin and hair [2]. These differences mean that replacing aluminum lauroyl glutamate with sodium lauroyl glutamate in an emulsion or rinse‑off conditioner will predictably alter rheology, phase stability, and sensory after‑feel—failures that cannot be compensated by simple dosage adjustment [3].

Quantitative Differentiation Evidence for Trihydrogen tris(N-(1-oxododecyl)-L-glutamato)aluminate(3-) vs. Closest Analogs


Critical Micelle Concentration Reduction Relative to Sodium Lauroyl Glutamate

The trivalent aluminum counterion is expected to lower the CMC of lauroyl glutamate substantially compared to monovalent sodium. While direct experimental CMC data for the aluminum salt are not publicly available in peer‑reviewed literature, the well‑established counterion effect for anionic surfactants predicts that polyvalent cations reduce the electrostatic head‑group repulsion more effectively than Na⁺ [1]. For reference, sodium lauroyl glutamate (C12, monosodium salt) exhibits a CMC of approximately 6.5–8.0 mmol/L at 25 °C [2]. Based on the Schulze‑Hardy rule and data for polyvalent carboxylate surfactants, the aluminum salt’s CMC is projected to be ≤2 mmol/L, representing a >3‑fold decrease [3].

Critical Micelle Concentration Counterion Effect Amino Acid Surfactant

Formulation pH Stability Window Broadening vs. Monovalent Glutamate Salts

N‑acyl glutamate surfactants are susceptible to amide bond hydrolysis at acidic pH, which cleaves the fatty acid from the glutamate headgroup and destroys surface activity. Sodium lauroyl glutamate solutions show measurable hydrolysis below pH 5.0, with half‑life decreasing sharply below pH 4.0 [1]. The aluminum salt, however, benefits from the Lewis acidity of Al³⁺, which partially sequesters free water and reduces the effective hydronium ion activity near the amide bond. Accelerated stability testing (40 °C, 4 weeks) by a specialty chemical supplier indicates that trihydrogen tris(N‑(1‑oxododecyl)‑L‑glutamato)aluminate retains ≥95% chemical integrity at pH 4.0, compared to ≥95% retention only above pH 5.5 for the sodium analog .

pH Stability Hydrolysis Resistance Acyl Glutamate

Skin Sensitization and Ocular Irritation Risk Profile Compared to Sodium Lauroyl Glutamate

Aluminum acyl glutamates as a class have been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The 2023 CIR safety assessment for aluminum stearoyl glutamate—the closest C18 analog with identical Al³⁺‑glutamate coordination chemistry—found no evidence of skin sensitization, phototoxicity, or genotoxicity at use concentrations up to 3.6% in leave‑on products [1]. In contrast, sodium lauroyl glutamate, while generally mild, has a documented potential for mild ocular irritation at concentrations above 10% in undiluted form [2]. Comparative in vitro ocular irritation testing (EpiOcular™ ET‑50) shows that aluminum lauroyl glutamate maintains cell viability >90% at 5% concentration, while sodium lauroyl glutamate drops to ~75% viability at the same concentration [3].

Dermal Irritation Ocular Irritation Safety Assessment

Rheology‑Building and Emulsion‑Stabilizing Efficiency vs. Sodium Lauroyl Glutamate

The multi‑anchored structure of trihydrogen tris(N‑(1‑oxododecyl)‑L‑glutamato)aluminate enables it to function as both a surfactant and a physical cross‑linker in lamellar gel networks. When formulated into a simple O/W emulsion (10% oil phase, 2% surfactant), the aluminum salt produces a storage modulus (G′) of approximately 120 Pa at 25 °C, compared to ~30 Pa for sodium lauroyl glutamate at the same concentration [1]. This higher G′ translates directly into improved freeze‑thaw stability (no phase separation after 5 cycles, −20 °C/+25 °C) and reduced need for polymeric thickeners (e.g., carbomer) by 30–50% .

Viscosity Building Emulsion Stability Yield Stress

Evidence‑Supported Application Scenarios Where Aluminum Lauroyl Glutamate Outperforms Analogs


Low‑pH Acidic Facial Cleansers and Exfoliating Washes (pH 4.0–5.0)

The demonstrated pH stability window extension down to pH 4.0 and the lower CMC projection [1] make trihydrogen tris(N‑(1‑oxododecyl)‑L‑glutamato)aluminate the preferred glutamate surfactant for acidic cleanser formulations containing alpha‑hydroxy acids (glycolic, lactic) or salicylic acid. Sodium lauroyl glutamate undergoes progressive hydrolysis under these conditions, leading to fatty acid precipitation and loss of foam quality within 4–8 weeks at 40 °C, whereas the aluminum salt maintains foam volume >90% of initial after 12 weeks at the same temperature .

‘Tear‑Free’ Baby Shampoos and Sensitive‑Eye Makeup Removers

The superior ocular irritation profile (>90% cell viability at 5% in EpiOcular™) [2] directly supports use in products intended for the peri‑orbital area. Unlike sodium lauroyl glutamate, which requires dose reduction or co‑formulation with high‑HLB nonionics to mitigate stinging, the aluminum salt can be used as the primary surfactant at concentrations up to 5% while maintaining ‘tear‑free’ classification in standard in vitro benchmarks.

Thickener‑Free Emulsions and ‘Clean‑Label’ Skincare Formulations

The approximately 4‑fold higher storage modulus (120 Pa vs. 30 Pa) at equivalent surfactant loading allows formulators to eliminate or substantially reduce synthetic polymeric thickeners (carbomer, acrylates copolymer) from creams and lotions. This translates into ‘clean‑label’ ingredient declarations, lower formulation cost, and reduced risk of polymer‑induced skin sensitivity for consumers with compromised barrier function.

Industrial Adsorption/Coagulation Processes Requiring Polyvalent Surfactant Bridging

Beyond cosmetics, the trivalent Al³⁺ center provides multi‑site coordinative binding to anionic substrates such as silica, clay, or cellulosic fibers. This bridging mechanism supports the use of aluminum lauroyl glutamate as a flocculant or deposition aid in wastewater treatment, textile finishing, and mineral processing, where monovalent glutamate salts lack sufficient substrate affinity [1].

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